IMR-1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

IMR-1 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

IMR-1 ejerce sus efectos al interrumpir el reclutamiento de Mastermind-like 1 al complejo de activación transcripcional Notch en la cromatina. Esta interrupción atenúa la transcripción del gen diana Notch, inhibiendo así el crecimiento de líneas celulares dependientes de Notch y xenotrasplantes tumorales . Los objetivos moleculares involucrados incluyen el receptor Notch, CSL (CBF1, Suppressor of Hairless, Lag-1) y Mastermind-like 1 .

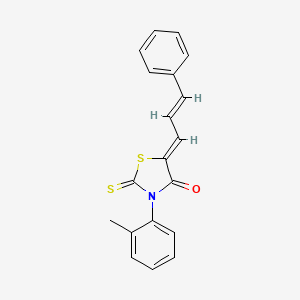

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: IMR-1 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un compuesto de éster de rodanina. La ruta sintética típicamente implica la reacción de materiales de partida apropiados bajo condiciones controladas para producir el producto deseado .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están extensamente documentados, la síntesis generalmente sigue los protocolos estándar de síntesis orgánica. El proceso involucra múltiples pasos, incluida la purificación y la caracterización, para asegurar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: IMR-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar su metabolito ácido, IMR-1A.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro del compuesto.

Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes sustituyentes en la molécula, lo que podría alterar su actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales:

Oxidación: El principal producto de la oxidación es IMR-1A, el metabolito ácido de this compound.

Reducción y sustitución: Los productos dependen de los reactivos y condiciones específicas utilizados en las reacciones.

Comparación Con Compuestos Similares

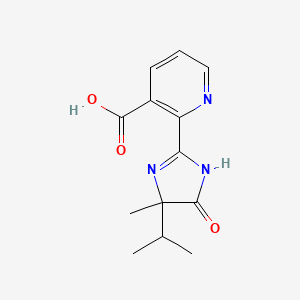

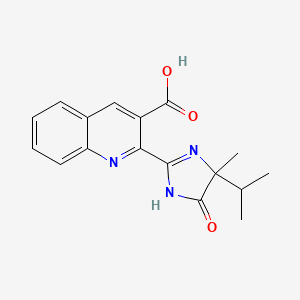

IMR-1 es único en su capacidad de dirigirse específicamente al complejo de activación transcripcional Notch. Los compuestos similares incluyen:

This compound destaca por su interrupción específica del reclutamiento de Mastermind-like 1, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo terapéutico .

Propiedades

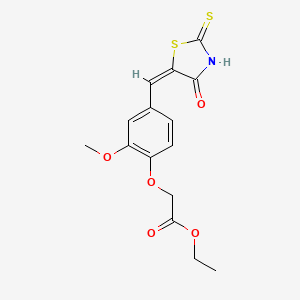

IUPAC Name |

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJWPQRZMBKTG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

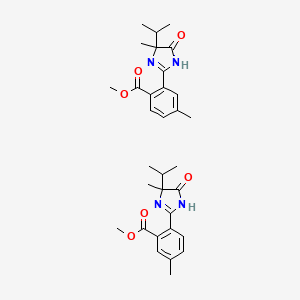

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

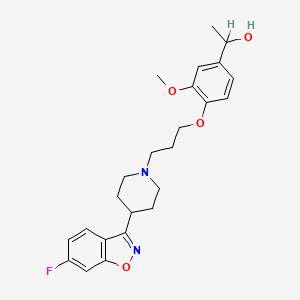

Feasible Synthetic Routes

Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?

A1: Unlike many Notch inhibitors that target γ-secretase, this compound directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []

Q2: How does this compound's impact on the Notch pathway translate to observable cellular effects?

A2: By inhibiting the Notch pathway, this compound has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, this compound was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that this compound can counteract the anti-proliferative effects induced by manipulating the Notch pathway.

Q3: Can you elaborate on the role of this compound in the context of specific cell types?

A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of this compound. In porcine aortic valvular interstitial cells (PAVICs), this compound's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, this compound failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to this compound.

Q4: Has research investigated the stability and material compatibility of this compound under various conditions?

A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of this compound. Exploring these aspects would necessitate referring to the full research articles.

Q5: Have computational chemistry and modeling techniques been employed in this compound research?

A5: The abstract mentioning the discovery of this compound indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of this compound development.

Q6: Are there any established Structure-Activity Relationship (SAR) studies for this compound or its analogs?

A6: The provided abstracts lack information regarding specific SAR studies for this compound or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.

Q7: What analytical methods are commonly used for characterizing and quantifying this compound?

A7: Details regarding the specific analytical methods employed for this compound are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.

Q8: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A8: this compound's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand this compound's effects on calcification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)